N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride
Description
N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride (CAS: 1219976-65-4) is a piperidine-based compound with a molecular formula of C₁₂H₁₆ClN₃O and a molecular weight of 261.73 g/mol. Structurally, it features a pyridinylmethyl group attached to the piperidine ring via a carboxamide linkage, with a hydrochloride salt enhancing its solubility . This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, particularly in kinase inhibitors and neuropeptide receptor modulators . Its pyridine moiety facilitates hydrogen bonding and π-π stacking interactions, making it a versatile scaffold in drug design .
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(11-3-7-14-8-4-11)15-9-10-1-5-13-6-2-10;/h1-2,5-6,11,14H,3-4,7-9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHGYCUTVZZNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride typically involves the reaction of 4-piperidinecarboxylic acid with 4-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Several studies have explored the antimicrobial properties of piperidine derivatives. For instance, compounds similar to N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride have demonstrated efficacy against various bacterial and fungal strains, suggesting potential use as antibiotics in treating infections .
- Neuropharmacological Effects
- Antidepressant Properties
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various piperidine derivatives against standard bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of bacterial growth, supporting its potential as an antibiotic agent.
Case Study 2: Neuroprotective Mechanism
In a model simulating neurodegenerative conditions, this compound was tested for its ability to protect neurons from oxidative stress. Findings revealed a marked reduction in markers of neuronal damage, suggesting that this compound could be beneficial in developing therapies for diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride with structurally analogous piperidine derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences :
Substituent Effects :
- The pyridinylmethyl group in the target compound enhances hydrogen bonding and aromatic interactions compared to bulkier groups like diphenylmethoxy or benzyl .
- Methylation (e.g., N,4-dimethyl derivative) increases lipophilicity , improving blood-brain barrier penetration but reducing aqueous solubility .
Pharmacological Implications: Otenabant Hydrochloride (purine core) exhibits higher molecular complexity and specificity for cannabinoid receptors compared to simpler carboxamide derivatives . The phenylethyl group in CAS 1580449-72-4 enhances affinity for opioid receptors, making it suitable for pain management research .
Synthetic Utility: Piperidine-4-carbonitrile hydrochloride (CAS 24041-22-3) serves as a versatile building block for introducing cyano groups into drug candidates, unlike carboxamide derivatives .
Research Findings :
- Kinase Inhibitors : Pyridinylmethyl-substituted piperidines (e.g., Motesanib) show potent inhibition of VEGF receptors, highlighting the pharmacophore’s relevance in antiangiogenic therapies .
- Metabolic Stability : Methylated derivatives (e.g., N,4-dimethyl) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .
Biological Activity
N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride (commonly referred to as compound 1) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound has the following molecular characteristics:
- Molecular Formula : C₁₂H₁₈ClN₃O
- Molecular Weight : 255.75 g/mol
- Structural Features : The compound consists of a piperidine ring substituted with a pyridinylmethyl group. This specific substitution is believed to enhance its interaction with biological targets, contributing to its pharmacological properties.
The biological activity of this compound involves several key mechanisms:
- Receptor Interaction : The compound has been shown to interact with various neurotransmitter systems, likely through modulation of specific receptors. It may act as an antagonist or inhibitor, influencing signaling pathways related to neurological functions.
- Enzyme Modulation : Research indicates that this compound can inhibit certain enzymes, which may lead to alterations in metabolic pathways and gene expression. It has been particularly noted for its potential effects on serine proteases and other enzyme classes involved in cellular signaling .
- Cytotoxicity and Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit cytotoxic properties against certain cancer cell lines, as well as anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- In Vitro Studies : A study demonstrated that this compound effectively inhibited cell proliferation in human cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases .
- Animal Models : In vivo experiments indicated that this compound could reduce pain responses in animal models, supporting its antinociceptive claims. The compound was administered at varying doses, revealing dose-dependent effects on pain reduction .
- Neuropharmacological Assessments : Research has explored the neuroprotective effects of the compound in models of neurodegeneration. Results indicated a reduction in markers of oxidative stress and inflammation in neuronal cells treated with the compound .
Q & A
Basic Research Question
- X-ray crystallography : Resolves stereochemistry and confirms hydrogen bonding patterns, as demonstrated for related piperidinecarboxamide derivatives .
- HPLC-MS : Quantifies purity (≥98%) and detects degradation products under stressed conditions (e.g., 40°C/75% RH) .
- ¹H/¹³C NMR : Assigns peaks for the pyridinylmethyl (-CH₂-C₅H₄N) and piperidinecarboxamide (-CONH-) groups .
How does the hydrochloride salt form influence the compound’s solubility and stability in pharmacological studies?
Advanced Research Question
The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS) but may reduce stability in alkaline conditions (pH >8). Stability studies should include:
- pH-dependent degradation : Monitor via UV-Vis spectroscopy at λₘₐₓ = 260 nm .
- Thermal analysis : TGA/DSC to identify decomposition temperatures (>200°C for most piperidine derivatives) .
- Lyophilization : Preserve stability for long-term storage (-20°C, desiccated) .
What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in receptor-targeted studies?
Advanced Research Question
- Analog synthesis : Replace the pyridinylmethyl group with benzyl or thiophene derivatives to assess steric/electronic effects .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., pyridine nitrogen) .
- Mutagenesis studies : Validate receptor interactions by mutating key residues (e.g., Tyr³⁸⁷ in kinase targets) .
How should researchers address conflicting data on the compound’s metabolic stability in hepatic microsomes?
Advanced Research Question
- Species-specific metabolism : Compare human vs. rat microsomal clearance rates (e.g., Clint values) .
- CYP inhibition assays : Identify isoforms (e.g., CYP3A4/5) responsible for discrepancies using selective inhibitors (ketoconazole for CYP3A4) .
- LC-MS/MS metabolite profiling : Detect oxidative metabolites (e.g., N-oxide derivatives) .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Waste disposal : Neutralize acidic waste with 1M NaOH before disposal .
How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?
Advanced Research Question
- LogP calculations : Optimize lipophilicity (target LogP = 2–3) using ChemAxon or ACD/Labs .
- P-gp efflux prediction : Apply ADMET Predictor to reduce P-glycoprotein substrate liability .
- MD simulations : Assess membrane partitioning using CHARMM-GUI .
What experimental approaches validate the compound’s selectivity for a target receptor over closely related isoforms?
Advanced Research Question
- Radioligand binding assays : Use [³H]-labeled analogs to measure Ki values against off-target receptors .
- Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) .
- Cryo-EM : Resolve binding poses in complex with the target receptor .
How can researchers mitigate crystallization challenges during salt formation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
